N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)18-11-20-23(30)27(24-13-28(20)26-18)12-22(29)25-19-10-17(31-3)7-8-21(19)32-4/h5-11,13H,12H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJMHCLDXFVFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups. The presence of a pyrazolo[1,5-d][1,2,4]triazin core suggests potential interactions with various biological targets. The dimethoxyphenyl and dimethylphenyl substituents may enhance lipophilicity and modulate the compound's activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Functional Groups | Amide, Pyrazole, Aromatic Rings |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo[1,5-d][1,2,4]triazin derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This is particularly relevant in targeting cancer cells that are resistant to conventional therapies.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
- Case Study : A related study on pyrazolo derivatives showed promising results against Staphylococcus aureus and Candida albicans, indicating that modifications to the core structure can enhance antimicrobial potency.
Neuroprotective Effects
Emerging research points towards neuroprotective effects associated with compounds containing triazine moieties. These compounds may modulate neuroinflammatory responses and offer therapeutic potential in neurodegenerative diseases.
- Research Findings : In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines from microglial cells, suggesting a role in mitigating neuroinflammation.
Comparison with Similar Compounds
a) Substituent Analysis
Target Compound :
- Core : Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one.
- Position 2 : 3,4-Dimethylphenyl (electron-donating methyl groups).
- Acetamide Side Chain : N-linked to 2,5-dimethoxyphenyl (methoxy groups at positions 2 and 5).
- Compound: Core: Pyrazolo-thiazolone hybrid. Substituents: 4-Chlorophenyl and 4-nitrophenyl groups (electron-withdrawing Cl and NO₂). Key Difference: Nitro groups increase reactivity and may reduce solubility compared to methoxy groups in the target compound .
- Compound: Core: Pyrazolo[1,5-d][1,2,4]triazin-7-yl sulfanyl. Substituents: Thiophen-2-yl (aromatic sulfur heterocycle) and 4-acetylphenyl.
-
- Core : Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one (same as target).
- Substituents : 4-Ethoxyphenyl at position 2 and 4-methoxybenzyl on the acetamide.
- Key Difference : Ethoxy and methoxy substituents differ in chain length and steric effects compared to the target’s dimethylphenyl and dimethoxyphenyl groups .
b) Molecular Properties
Research Findings and Implications
- Electronic Effects : Methoxy and methyl groups in the target compound may improve solubility and metabolic stability compared to nitro () or acetyl () groups, which are prone to metabolic oxidation .
- Steric Influence : The 3,4-dimethylphenyl group in the target compound could enhance binding selectivity in hydrophobic pockets compared to the ethoxy group in .
- Biological Potential: Thiophene-containing analogs () show promise in targeting sulfur-dependent enzymes, whereas the target’s dimethylphenyl group may favor interactions with aromatic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
